molecular formula C11H17N B3239945 3-(3,4-Dimethylphenyl)propylamine CAS No. 142332-70-5

3-(3,4-Dimethylphenyl)propylamine

Cat. No.: B3239945
CAS No.: 142332-70-5
M. Wt: 163.26 g/mol
InChI Key: WKJJRNLQAUJOFM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)propylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dimethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJRNLQAUJOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 18.5 g of the compound obtained in step 1 and 50 ml of thionyl chloride was refluxed for 2 hours, concentrated under a reduced pressure and the residue was dissolved in 100 ml of ethyl ether. The resulting solution was added to a mixture of 200 ml of ethyl ether, 150 ml of water and 50 ml of 30% aqueous ammonia solution with stirring. The organic layer was discarded and the remaining aqueous layer was extracted twice with 150 ml of dichloromethane. The organic solvent was distilled off to obtain a residue which was essentially 3-(3,4-dimethylphenyl)propionamide. This residue dissolved in 150 ml of tetrahydrofuran was added to a mixture of 8.0 g of LiAlH4 and 200 ml of tetrahydrofuran. The resultant mixture was refluxed for 5 hours; then 30 ml of 30% aqueous NaOH solution and 20 ml of water were added thereto. After separating the tetrahydrofuran layer, the solid residue was dissolved in 300 ml of water and extracted twice with 200 ml of ethyl ether. The tetrahydrofuran layer and the ethyl ether extract were combined, and the resulting solution was concentrated under a reduced pressure. The residue so obtained was distilled under a reduced pressure(140° to 150° C., 0.5 mmHg) to obtain 13.4 g of the title compound(yield: 79%).
[Compound]
Name
compound
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethylphenyl)propylamine
Reactant of Route 2
3-(3,4-Dimethylphenyl)propylamine
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethylphenyl)propylamine
Reactant of Route 4
3-(3,4-Dimethylphenyl)propylamine
Reactant of Route 5
3-(3,4-Dimethylphenyl)propylamine
Reactant of Route 6
3-(3,4-Dimethylphenyl)propylamine

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